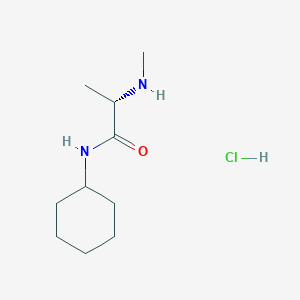
(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its molecular structure, which includes a cyclohexyl group, a methylamino group, and a propanamide backbone. This compound is often studied for its pharmacological and biochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride typically involves the reaction of cyclohexylamine with (2S)-2-chloropropanamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve the desired purity and yield.
化学反应分析
Types of Reactions
(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学研究应用
(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2S)-2-(methylamino)propanamide hydrochloride
- (2S)-N-methyl-2-(methylamino)propanamide hydrochloride
- (2S)-2-aminopropanamide hydrochloride
Uniqueness
(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride is unique due to its cyclohexyl group, which imparts distinct chemical and pharmacological properties compared to similar compounds. This structural feature may influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
生物活性
(2S)-N-cyclohexyl-2-(methylamino)propanamide hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | Not available |
| Molecular Formula | C11H20ClN2 |
| Molecular Weight | 220.74 g/mol |
| Purity | ≥95% |
The compound is thought to exert its biological effects through interactions with various molecular targets, particularly in the central nervous system. It may act as an inhibitor of specific enzymes or receptors involved in neurotransmission and inflammation.
Research Findings
- Antinociceptive Effects : Studies have demonstrated that this compound exhibits significant antinociceptive properties in animal models. Its ability to modulate pain pathways suggests potential applications in pain management therapies.
- Neuroprotective Properties : Research indicates that this compound may provide neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. The mechanism may involve the modulation of glutamate receptors and reduction of oxidative stress.
- Anti-inflammatory Activity : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders.
Case Studies
- Study on Pain Management : A study published in a peer-reviewed journal investigated the effects of this compound on neuropathic pain in rats. The results showed a significant reduction in pain sensitivity compared to control groups, supporting its potential as an analgesic agent .
- Neuroprotection in Ischemia : Another study examined the neuroprotective effects of this compound in a model of cerebral ischemia. The compound was found to reduce infarct size and improve neurological scores, suggesting its efficacy in protecting neural tissue during ischemic events .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| (2S)-N-cyclohexylpropanamide | Moderate analgesic | NMDA receptor modulation |
| N-methyl-2-(methylamino)propanamide | Anti-inflammatory | COX inhibition |
| Cyclohexylmethanamine | Neuroprotective | Antioxidant properties |
属性
分子式 |
C10H21ClN2O |
|---|---|
分子量 |
220.74 g/mol |
IUPAC 名称 |
(2S)-N-cyclohexyl-2-(methylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8(11-2)10(13)12-9-6-4-3-5-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H/t8-;/m0./s1 |
InChI 键 |
ZMOKQZMGDWDLPG-QRPNPIFTSA-N |
手性 SMILES |
C[C@@H](C(=O)NC1CCCCC1)NC.Cl |
规范 SMILES |
CC(C(=O)NC1CCCCC1)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















